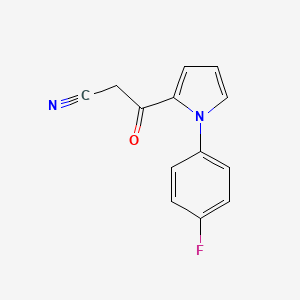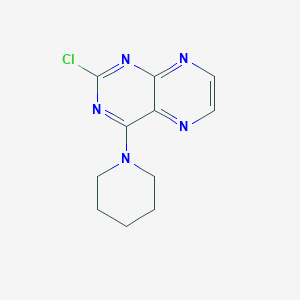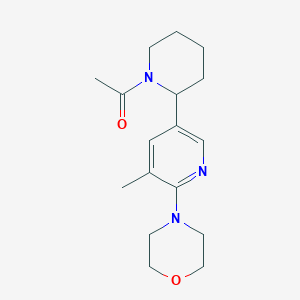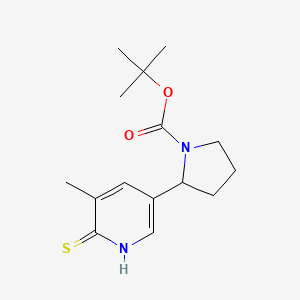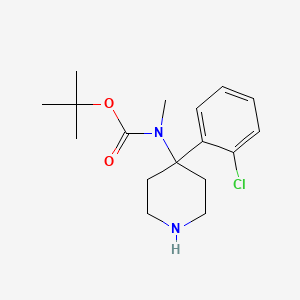
tert-Butyl (4-(2-chlorophenyl)piperidin-4-yl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-(2-chlorophenyl)piperidin-4-yl)(methyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(2-chlorophenyl)piperidin-4-yl)(methyl)carbamate typically involves the reaction of 4-(2-chlorophenyl)piperidine with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new chemical entities.
Biology: In biological research, tert-Butyl (4-(2-chlorophenyl)piperidin-4-yl)(methyl)carbamate is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further investigation.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of tert-Butyl (4-(2-chlorophenyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
- tert-Butyl methyl(piperidin-4-yl)carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
Comparison: While these compounds share structural similarities, such as the presence of a piperidine ring and a tert-butyl group, tert-Butyl (4-(2-chlorophenyl)piperidin-4-yl)(methyl)carbamate is unique due to the presence of the chlorophenyl group. This structural difference can lead to variations in chemical reactivity, biological activity, and potential applications. The chlorophenyl group may enhance the compound’s ability to interact with specific biological targets, making it a valuable compound for research and development.
特性
分子式 |
C17H25ClN2O2 |
|---|---|
分子量 |
324.8 g/mol |
IUPAC名 |
tert-butyl N-[4-(2-chlorophenyl)piperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20(4)17(9-11-19-12-10-17)13-7-5-6-8-14(13)18/h5-8,19H,9-12H2,1-4H3 |
InChIキー |
GCKRLYQGXSQBKG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


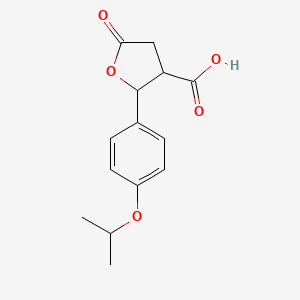
![7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B15057580.png)
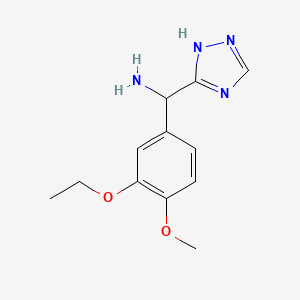
![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)
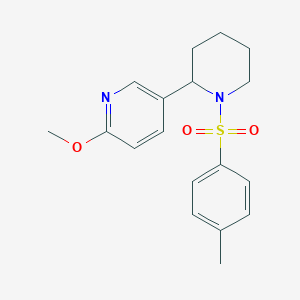

![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)
![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)

